cis-3-Aminocyclobutanecarboxylic acid
Description
Significance as a Conformationally Restricted Amino Acid Analogue
The primary significance of cis-3-aminocyclobutanecarboxylic acid lies in its nature as a conformationally restricted analogue of naturally occurring amino acid neurotransmitters, most notably γ-aminobutyric acid (GABA). nih.govpsu.edu In flexible molecules like GABA, the constituent chemical groups can rotate freely around single bonds, allowing the molecule to adopt numerous spatial arrangements, or conformations. psu.edu However, for a molecule to interact with a biological receptor, it must adopt a specific "active" conformation. psu.edu
Researchers utilize conformationally restricted analogues to "lock" the key functional groups—in this case, the amino group and the carboxylic acid group—into a well-defined spatial orientation. psu.edu The rigid cyclobutane (B1203170) skeleton of this compound severely limits the rotational freedom of the amino and carboxyl substituents, forcing them into a specific cis arrangement relative to the ring. By studying how these rigid molecules interact with biological systems, scientists can deduce the precise conformational requirements for receptor binding and activity. nih.govpsu.edu
This approach is crucial in drug design and pharmacological research. tandfonline.com For instance, studies on various conformationally restricted GABA analogues, including those with cyclopentane (B165970) and cyclohexane (B81311) cores, have been used to probe the structural requirements for activity at different GABA receptor subtypes. nih.gov Research has suggested that the distance between the amino and carboxylic acid groups is a critical determinant of a compound's potency and action. nih.gov Specifically within the cyclobutane series of GABA analogues, it has been proposed that the trans-isomer may more closely mimic the active conformation of GABA, while the cis-isomer is predicted to be less suited for GABA-mimetic activity due to its distinct spatial arrangement. psu.edu
Overview of Research Trajectories
Research involving this compound has primarily followed two main trajectories: its chemical synthesis and its use as a structural template or building block for more complex molecules.
The synthesis of this compound and its isomers is a key area of investigation, as efficient synthetic routes are necessary to access these compounds for further study. tandfonline.com One expedient method starts from 1,1-cyclobutanedicarboxylic acid. tandfonline.com Another documented synthesis involves the reaction of methyl 3-chlorocyclobutanecarboxylate with sodium azide (B81097) to form an azide intermediate, which is then reduced and hydrolyzed to yield the final cis-amino acid. tandfonline.com The stereochemistry of the final product is typically confirmed using advanced spectroscopic techniques like Nuclear Overhauser Effect (NOE) spectroscopy. tandfonline.com
The compound is widely considered a valuable intermediate in organic and pharmaceutical synthesis. chemicalbook.com Its protected derivatives, such as cis-3-(Boc-amino)cyclobutanecarboxylic acid and cis-3-(Fmoc-amino)cyclobutanecarboxylic acid, are commercially available and used as building blocks. activate-scientific.comchemdad.com The broader class of β-aminocyclobutanecarboxylic acid derivatives is recognized as important for constructing modified peptide drugs and other biologically active molecules. thieme-connect.de
The research on small-ring amino acids extends beyond GABA antagonism. The cyclobutane scaffold has been explored for modulating other neurotransmitter systems. For example, a related compound, 1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD), has been identified as a selective and competitive inhibitor of L-glutamate uptake. abcam.com This highlights the versatility of the cyclobutane ring as a core structure in designing molecules that target different aspects of neurotransmission.
Data Tables
Table 1: Physicochemical and Spectroscopic Data for this compound This table presents key properties as identified in a specific synthetic study.
| Property | Value | Source |
| Physical State | White Powder | tandfonline.com |
| Melting Point | >250 °C (decomposes) | tandfonline.comchemicalbook.com |
| Molecular Formula | C₅H₉NO₂ | tandfonline.com |
| ¹H NMR (D₂O), δ (ppm) | 3.66 (quint, 1H), 2.80 (quint, 1H), 2.49–2.54 (m, 2H), 2.12–2.18 (m, 2H) | tandfonline.com |
| ¹³C NMR (D₂O), δ (ppm) | 182.7, 41.2, 33.9, 31.1 | tandfonline.com |
Table 2: Examples of Cycloalkane Amino Acid Analogues in Research This table summarizes various conformationally restricted amino acid analogues and their primary area of investigation.
| Compound Name | Ring Size | Research Focus | Source |
| This compound | 4-membered | GABA analogue, synthetic building block | psu.edutandfonline.com |
| trans-3-Aminocyclobutanecarboxylic acid | 4-membered | GABA analogue | psu.edutandfonline.com |
| 1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) | 4-membered | L-glutamate uptake inhibitor | abcam.com |
| cis-3-Aminocyclopentanecarboxylic acid | 5-membered | GABA and β-alanine analogue | nih.gov |
| cis-3-Aminocyclohexanecarboxylic acid | 6-membered | GABA uptake inhibitor | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRLZXBOJQQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995838 | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-58-2, 74316-27-1 | |
| Record name | 3-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control
Total Synthesis Approaches for cis-3-Aminocyclobutanecarboxylic Acid
The construction of the cyclobutane (B1203170) ring with the desired cis relationship between the amino and carboxyl substituents presents a significant synthetic challenge. Several distinct approaches have been devised to address this, ranging from the functionalization of pre-existing cyclobutane skeletons to the formation of the four-membered ring through cycloaddition reactions.
Expedient Routes from 1,1-Cyclobutanedicarboxylic Acid
One of the classical and more direct routes to this compound begins with the readily available starting material, 1,1-cyclobutanedicarboxylic acid. This approach leverages the existing cyclobutane framework and introduces the required amino functionality through a series of functional group transformations. A key transformation in this synthetic sequence is the Curtius rearrangement, a versatile reaction for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govnih.gov
The synthesis typically commences with the protection of one of the carboxylic acid groups of 1,1-cyclobutanedicarboxylic acid, followed by the conversion of the remaining carboxylic acid to an acyl azide (B81097). This is commonly achieved by treating the carboxylic acid with an activating agent, such as ethyl chloroformate, to form a mixed anhydride, which is then reacted with sodium azide. nih.gov The resulting acyl azide, upon heating, undergoes the Curtius rearrangement to yield an isocyanate intermediate. This reactive intermediate can then be trapped with a suitable nucleophile. For instance, reaction with tert-butanol in the presence of a Lewis acid catalyst can furnish a Boc-protected amine. nih.gov Subsequent hydrolysis of the protecting groups and the ester moiety reveals the desired this compound. The stereochemistry is controlled by the inherent symmetry of the starting material and the reaction sequence.
| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | Protection of one carboxyl group | Mono-protected 1,1-cyclobutanedicarboxylic acid | Esterification |
| 2 | 1. Ethyl chloroformate, Et3N2. Sodium azide | Acyl azide derivative | Acyl azide formation |
| 3 | Heat (e.g., in toluene) | Isocyanate intermediate | Curtius Rearrangement |
| 4 | tert-Butanol | Boc-protected amino ester | Carbamate formation |
| 5 | Acidic or basic hydrolysis | This compound | Deprotection |
Intramolecular Photocyclization Protocols for cis-Selectivity
Photochemical [2+2] cycloaddition reactions offer a powerful and stereoselective method for the construction of cyclobutane rings. nsf.govacs.org This strategy has been successfully employed for the synthesis of cis-cyclobutane β-amino acids through the irradiation of specific precursors. researchgate.netuniversite-paris-saclay.fr A notable example involves the photochemical reaction between uracil derivatives and ethylene. researchgate.net
| Precursor | Reaction Type | Key Feature | Product |
| Uracil derivative and Ethylene | [2+2] Photocycloaddition | High cis-selectivity | cis-fused cyclobutane adduct |
| Bicyclic adduct | Ring degradation | Unveiling of amino and carboxyl groups | This compound derivative |
Homologation Strategies from Simpler Precursors
Homologation, the process of extending a carbon chain by a single methylene unit, represents another synthetic avenue to this compound from simpler, acyclic or smaller ring precursors. While specific applications of homologation for the direct synthesis of this target molecule are less commonly reported, the general principles can be applied. For instance, a suitably substituted β-amino acid could potentially be elaborated to form the cyclobutane ring.
One can envision a strategy starting from a precursor like 3-aminoglutaric acid. After appropriate protection of the functional groups, a ring-closing reaction could be employed to form the cyclobutane ring. This might involve an intramolecular condensation or a cyclization reaction promoted by a suitable reagent. The stereochemical outcome would be dependent on the specific reaction conditions and the stereochemistry of the starting material.
Enantioselective Synthesis and Chiral Resolution Techniques
Accessing enantiomerically pure forms of this compound is crucial for its evaluation as a potential therapeutic agent, as the biological activity of chiral molecules often resides in a single enantiomer. To this end, both asymmetric synthesis and chiral resolution methods have been explored.
Chiral Derivatization with Oxazolidinone Auxiliaries
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. sigmaaldrich.com Evans' oxazolidinone auxiliaries are particularly effective in directing the stereochemical course of various carbon-carbon bond-forming reactions. researchgate.net
In the context of synthesizing chiral cyclobutane amino acids, an oxazolidinone auxiliary can be attached to a suitable precursor to guide a subsequent cyclization or functionalization step. For instance, an acyclic substrate containing an oxazolidinone moiety could undergo a diastereoselective intramolecular reaction to form the cyclobutane ring. The steric bulk of the chiral auxiliary effectively shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, which can often be recycled, yields the enantiomerically enriched cyclobutane derivative. This methodology provides a powerful tool for controlling the absolute stereochemistry of the final product. scielo.org.mx
| Chiral Auxiliary | Key Reaction | Stereochemical Control |
| Evans' Oxazolidinone | Asymmetric alkylation, aldol, or cycloaddition | Diastereoselective formation of C-C bonds |
| Cleavage of auxiliary | Recovery of chiral auxiliary and enantiomerically enriched product |
Semipreparative Chiral HPLC Resolution for Optically Pure Enantiomers
For racemic mixtures of this compound, semipreparative chiral High-Performance Liquid Chromatography (HPLC) offers a direct and efficient method for the separation of enantiomers. tcichemicals.com This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). scas.co.jp
A variety of chiral stationary phases are commercially available, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being particularly versatile for the resolution of a wide range of chiral compounds, including amino acids and carboxylic acids. researchgate.net The separation is achieved by passing a solution of the racemic mixture through the chiral column using an appropriate mobile phase. The enantiomers will elute at different retention times, allowing for their collection as individual, optically pure fractions. The choice of the CSP and the optimization of the mobile phase composition (e.g., solvent polarity, additives) are critical for achieving baseline separation of the enantiomers. nih.govasianpubs.org This method is highly effective for obtaining both enantiomers in high purity, which is essential for pharmacological studies.
| Technique | Principle | Key Components | Outcome |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Chiral Stationary Phase (CSP), Mobile Phase | Separation of enantiomers |
| Semipreparative Scale | Larger column and sample loading | Isolation of milligram to gram quantities of pure enantiomers | Optically pure enantiomers |
Stereochemical Characterization Methods
Once a chiral molecule has been synthesized, it is crucial to determine its stereochemistry, including both its relative configuration (the spatial relationship between different stereocenters within the molecule) and its absolute configuration (the actual three-dimensional arrangement of atoms). Several powerful analytical techniques are employed for this purpose.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that is invaluable for determining the relative stereochemistry of molecules. It relies on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to about 5 Å.
In the context of this compound, a NOESY experiment can be used to confirm the cis relationship between the protons at the C1 and C3 positions of the cyclobutane ring. For the cis isomer, the protons attached to the carbons bearing the carboxylic acid and amino groups are on the same face of the ring and are therefore in close spatial proximity. This proximity would result in a cross-peak in the NOESY spectrum, indicating a through-space interaction between these protons. Conversely, in the trans isomer, these protons would be on opposite faces of the ring and thus further apart, leading to a much weaker or absent NOE signal.
The puckered conformation of the cyclobutane ring can also be investigated using NOESY. The relative intensities of different NOE cross-peaks can provide information about the preferred conformation of the ring in solution.
Table 1: Expected NOESY Correlations for Stereochemical Assignment of 3-Aminocyclobutanecarboxylic Acid
| Interacting Protons | Expected NOE for cis Isomer | Expected NOE for trans Isomer | Rationale |
| H1 and H3 | Strong | Weak or Absent | In the cis isomer, H1 and H3 are on the same face of the ring and thus in close proximity. |
| H1 and H2 (same face) | Strong | Strong | Protons on the same face of the ring are expected to show NOE correlations. |
| H1 and H2 (opposite face) | Weak or Absent | Weak or Absent | Protons on opposite faces are generally too far apart for a significant NOE. |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute configuration of stereocenters. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide several key pieces of information:
Confirmation of the Cyclobutane Ring: The analysis would confirm the presence and geometry of the four-membered ring.
Determination of Relative Stereochemistry: The crystal structure would clearly show the relative positions of the amino and carboxylic acid groups, definitively confirming whether the molecule is the cis or trans isomer.
Determination of Absolute Configuration: For a chiral, enantiomerically pure sample, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. This is often reported as the Flack parameter, where a value close to zero for the correct enantiomer confirms the absolute stereochemical assignment.
Conformational Analysis in the Solid State: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the puckering of the cyclobutane ring and the orientation of the substituents.
Table 2: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided | Significance |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Fundamental crystallographic data. |
| Space Group | Symmetry elements present in the crystal. | Provides information about the packing of molecules. |
| Atomic Coordinates | Precise x, y, and z coordinates of each atom. | Allows for the determination of bond lengths, bond angles, and torsion angles. |
| Bond Lengths and Angles | Geometric parameters of the molecule. | Confirms the covalent structure and reveals any strain in the cyclobutane ring. |
| Torsion Angles | Dihedral angles within the molecule. | Defines the conformation of the cyclobutane ring and the orientation of substituents. |
| Flack Parameter | A parameter used to determine the absolute configuration. | Crucial for assigning the correct enantiomer (e.g., (1R, 3S) or (1S, 3R)). |
Structure Activity Relationship Sar Studies and Conformational Analysis
Influence of Cyclobutane (B1203170) Ring Conformation on Biological Activity
The cyclobutane ring is characterized by significant ring strain; however, it is not a flat square. nih.gov To alleviate torsional strain that would exist in a planar conformation, the ring adopts a folded or "puckered" structure. nih.govfiveable.me This puckering is an energetically favorable balance of angle strain and torsional strain, resulting in a distinct three-dimensional shape. nih.gov This defined conformation orients the amino and carboxylic acid functional groups in specific spatial arrangements, which is a critical factor in determining how the molecule interacts with biological targets like receptors and enzymes.
The inherent structure of the cyclobutane ring offers several key features for drug design:
Conformational Restriction: It locks the substituents into a limited number of spatial positions, reducing the entropic penalty upon binding to a receptor. nih.gov
Metabolic Stability: The chemical inertness of the cyclobutane ring, which is greater than that of the highly reactive cyclopropane (B1198618) ring, can improve a molecule's resistance to metabolic degradation. nih.gov
Pharmacophore Presentation: The puckered structure directs the key pharmacophoric groups (the amine and carboxylic acid) into precise vectors, allowing for optimized interactions with a target binding site. nih.gov
Studies on various 1-aminocyclobutane-1-carboxylic acid derivatives have demonstrated their potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites. nih.govconsensus.app The biological activity in these compounds is directly tied to the constrained conformation imposed by the cyclobutane scaffold. Furthermore, research has shown that substituents on the cyclobutane ring can modulate the degree and preference of the ring's puckering, thereby fine-tuning its conformational properties and biological activity. researchgate.net
Stereoisomer-Specific Pharmacological Profiles
A clear example of this stereospecificity can be seen in studies of the related compound, 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), where the cis and trans isomers exhibit dramatically different activities at excitatory amino acid receptors. nih.gov The cis-isomer showed a high affinity for ionotropic NMDA receptors, while the trans-isomer was a potent agonist for metabotropic glutamate (B1630785) receptors. nih.gov Specifically, cis-ACPD was approximately 30 times more potent as a displacer of NMDA receptor binding than as a stimulant of phosphoinositide hydrolysis (a marker for metabotropic receptor activation). nih.gov Conversely, trans-ACPD was about 12 times more potent as a metabotropic receptor agonist compared to its ability to displace NMDA receptor binding. nih.gov This demonstrates a clear dissociation of pharmacological effects based purely on the stereochemical arrangement of the functional groups.
This principle holds true for cyclobutane derivatives as well. The synthesis and evaluation of a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids revealed that their antagonist activity at NMDA receptors is dependent on their stereochemistry. nih.govconsensus.app Similarly, studies on fluorinated aminocyclobutane carboxylic acid derivatives for PET imaging have shown differences in biological uptake and distribution between stereoisomers. nih.gov
| Compound | Primary Receptor Target | Relative Potency Profile |
|---|---|---|
| cis-(±)-ACPD | Ionotropic NMDA Receptor | ~30-fold more potent as an NMDA receptor binding displacer than as a metabotropic receptor agonist. |
| trans-(±)-ACPD | Metabotropic Glutamate Receptor | ~12-fold more potent as a metabotropic receptor agonist than as an NMDA receptor binding displacer. |
Conformational Energy Calculations on Model Peptides
Incorporating cis-3-Aminocyclobutanecarboxylic acid and related cyclic amino acids into peptides is a key strategy for creating peptidomimetics with constrained conformations and enhanced biological properties. nih.gov The rigid cyclobutane ring restricts the rotational freedom of the peptide backbone, forcing it to adopt specific and predictable secondary structures.
Conformational energy calculations performed on model peptides containing 1-aminocyclobutane carboxylic acid (ACBC) residues have shown that these molecules favor well-defined structures. nih.gov The low-energy models predominantly adopt conformations characteristic of:
Gamma-turns nih.gov
Alpha-helices nih.gov
3(10)-helices nih.gov
These results are consistent with crystal structures of peptide analogs containing ACBC and are crucial for the rational design of peptidomimetics. nih.gov By enforcing a specific turn or helical structure, the cyclobutane residue can orient other amino acid side chains in the peptide for optimal receptor interaction. This structural constraint can also lead to increased stability against enzymatic degradation. nih.gov For example, when ACBC analogs were incorporated into the immunomodulatory peptide tuftsin, the resulting molecules not only showed higher activity but also exhibited greater resistance to hydrolysis in human serum compared to the parent peptide. nih.gov
Rationalization of Ligand Binding and Receptor Interactions
The structure-activity relationships observed for this compound and its analogs can be rationalized by considering the precise fit between the ligand and its receptor binding pocket. The molecule's rigid, puckered conformation is the key determinant of this molecular recognition.
The distinct pharmacological profiles of cis and trans isomers are a direct consequence of their different three-dimensional shapes. nih.gov The spatial orientation of the carboxyl and amino groups in the cis configuration presents a different pharmacophore shape than that of the trans configuration. This explains why cis-ACPD preferentially binds to NMDA receptors, while trans-ACPD fits better into the binding site of metabotropic glutamate receptors. nih.gov The anticonvulsant effects observed for certain cyclobutane derivatives correlate directly with their ability to act as NMDA receptor antagonists, indicating a specific interaction with the NMDA receptor complex. nih.govconsensus.app
The binding of a ligand to a receptor is a highly selective process governed by stereoelectronic complementarity. Studies with synthetic tripodal receptors have shown that they can bind the cis isomer of a cyclic tricarboxylic acid with an order of magnitude higher stability than the corresponding trans isomer. nih.govresearchgate.net X-ray crystal structures confirmed that the geometry of the cis isomer allows for an optimal arrangement of hydrogen bonds and other interactions within the receptor's cavity, a fit that the trans isomer cannot achieve. nih.gov This serves as a powerful model for understanding why the defined geometry of this compound enables it to bind selectively and with high affinity to its biological targets.
Biological Activities and Molecular Mechanisms
Modulation of Neurotransmitter Systems
cis-3-Aminocyclobutanecarboxylic acid demonstrates a notable capacity to interact with both the primary inhibitory and excitatory neurotransmitter systems in the central nervous system: the GABAergic and glutamatergic systems, respectively. Its rigid cyclic structure allows for specific and selective interactions with various protein targets, leading to a range of neuro-modulatory effects.
GABAergic System Interactions
As a conformationally restricted analogue of γ-aminobutyric acid (GABA), this compound exhibits multifaceted interactions with the GABAergic system. Its rigid four-membered ring system locks the amino and carboxylic acid groups into a specific spatial arrangement, mimicking a particular conformation of the flexible GABA molecule. This structural constraint is key to its biological activity.
While direct studies on this compound are limited, research on the closely related compound, cis-3-aminocyclohexanecarboxylic acid (ACHC), provides strong evidence for its mechanism of action as a selective inhibitor of neuronal GABA uptake. nih.govnih.gov GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, with GAT-1 being the predominant neuronal transporter. frontiersin.orgfrontiersin.org ACHC has been shown to be a potent inhibitor of GAT-1. This suggests that this compound likely shares this property, acting as a selective inhibitor of neuronal GABA reuptake, thereby increasing the concentration and duration of GABA in the synapse. This selectivity for neuronal versus glial GABA transporters is a critical aspect of its pharmacological profile.
The cyclobutane (B1203170) ring in this compound forces the molecule into a folded conformation, where the amino and carboxyl groups are held in a specific spatial relationship. researchgate.net This rigid structure is believed to mimic the active conformation of GABA when it binds to its receptors and transporters. researchgate.net By studying such conformationally restricted analogues, researchers can gain valuable insights into the pharmacophores of GABAergic proteins. The biological activity of this compound and its congeners helps to map the conformational requirements for binding and activation of different components of the GABA system.
| Compound | Target | Activity |
|---|---|---|
| cis-3-Aminocyclohexanecarboxylic acid (ACHC) | Neuronal GABA Transporter (GAT-1) | Selective Inhibitor |
| cis-3-Aminocyclopentanecarboxylic acid (CACP) | GABAC Receptor | Partial Agonist |
Glutamatergic System Interactions
In addition to its effects on the GABAergic system, the chemical scaffold of this compound has been explored for its potential to modulate the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors.
Research into derivatives of 1-aminocyclobutanecarboxylic acid has revealed that substitution at the 3-position can lead to potent and selective NMDA receptor antagonists. nih.govconsensus.app Specifically, compounds with a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position have demonstrated significant antagonist activity at NMDA receptors in neonatal rat motoneurons. nih.gov While direct evidence for NMDA receptor antagonism by this compound itself is not yet established, the activity of its derivatives suggests that the cyclobutane core is a suitable scaffold for targeting this receptor.
Interestingly, a closely related dicarboxylic acid derivative, cis-1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD), has been identified as a selective, competitive L-glutamate uptake inhibitor with an IC50 of 30 μM. abcam.com This compound also acts as an agonist at metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov This highlights the potential for subtle structural modifications to the aminocyclobutane ring to switch the pharmacological activity from antagonism to agonism or to target different components of the glutamatergic system.
| Compound | Target | Activity | Potency |
|---|---|---|---|
| 3-(2'-carboxyethyl)-1-aminocyclobutanecarboxylic acid | NMDA Receptor | Antagonist | High |
| 3-(2'-phosphonoethyl)-1-aminocyclobutanecarboxylic acid | NMDA Receptor | Antagonist | High |
| cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) | L-Glutamate Uptake Sites | Inhibitor | IC50 = 30 μM |
| cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) | Metabotropic Glutamate Receptors | Agonist | - |
Enzyme-Substrate Interaction Studies
The rigid, conformationally restricted structure of this compound makes it a valuable model compound for probing the specific structural requirements of enzyme active sites and receptor binding pockets. Its aminomethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological targets, which can modulate enzyme activity and receptor binding smolecule.com. Such constrained amino acids serve as building blocks for synthesizing complex organic molecules and are investigated for their roles in enzyme interactions and potential therapeutic uses smolecule.com. By studying how these rigid molecules interact with biological systems, researchers can elucidate the precise conformational states required for molecular recognition and catalysis in various biochemical pathways.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the Krebs cycle and the mitochondrial respiratory chain nih.gov. The aminocyclobutanecarboxylic acid scaffold has been identified as a promising lead structure for the discovery of new succinate dehydrogenase inhibitors (SDHIs) nih.gov. In a study focusing on derivatives of this scaffold, several compounds exhibited significant inhibitory activity. Notably, one derivative, compound A20, showed potent inhibition of porcine SDH nih.gov.
Table 1: Inhibitory Activity of an Aminocyclobutanecarboxylic Acid Derivative against Porcine Succinate Dehydrogenase (SDH)
| Compound | Target Enzyme | IC50 Value (μM) |
| Compound A20 | Porcine SDH | 3.73 |
This finding underscores the potential of the aminocyclobutanecarboxylic acid structure in the design of new enzyme inhibitors targeting cellular respiration nih.gov.
Anticancer Research Applications
The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental step in anticancer drug discovery. This is typically quantified by the IC50 value, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% nih.gov. While derivatives of cyclobutane have been noted for showing promising biological activity in the field of oncology, specific data on the cytotoxic effects of this compound against a panel of cancer cell lines were not available in the reviewed research. Further studies are required to determine its potential as a cytotoxic agent in cancer therapy.
Inhibition of Enzymes Critical for Cancer Progression
Currently, there is a lack of specific research findings detailing the inhibitory effects of this compound on enzymes that are critical for the progression of cancer. While the broader class of amino acid analogs and their derivatives are of interest in anticancer research, specific studies focusing on the enzymatic inhibition by this compound have not been identified in the available scientific literature. Research into related compounds, such as derivatives of 1-aminocyclobutanecarboxylic acid, has shown activity against enzymes like succinate dehydrogenase in the context of antifungal applications, but this is distinct from anticancer enzyme inhibition. Further investigation is required to determine if this compound possesses any direct inhibitory activity against cancer-related enzymes.
Antiviral Research Applications
There is no specific scientific literature available that details the preventive or therapeutic effects of this compound on the influenza virus. Studies on other cyclic compounds, such as cyclobakuchiols and cyclopentane (B165970) derivatives, have demonstrated anti-influenza activity through various mechanisms. nih.govplos.org However, these findings are not directly applicable to this compound. The exploration of this compound and its derivatives as potential anti-influenza agents would require dedicated research to establish any efficacy and to elucidate the potential mechanisms of action.
Medicinal Chemistry Applications and Drug Design
Utilization as a Building Block in Complex Molecule Synthesis
Cis-3-ACCA serves as a valuable scaffold in the synthesis of more complex molecules, primarily due to the predictable orientation of its amino and carboxylic acid functional groups. This fixed geometry is a powerful tool for chemists aiming to control the spatial arrangement of substituents, a critical factor in designing molecules that can interact specifically with biological targets like proteins and enzymes.
In the realm of peptide science, cis-3-ACCA is a non-proteinogenic amino acid used to construct peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced therapeutic properties, such as increased stability and oral bioavailability. Cyclobutane-containing peptides have been identified as conformationally constrained compounds with selective inhibitory activity against certain enzymes. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. For unnatural amino acids like cis-3-ACCA to be used in this process, they must first be modified with protecting groups, typically the Fluorenylmethyloxycarbonyl (Fmoc) group on the amine.
Research has demonstrated that cyclobutane-based amino acids are highly compatible with standard peptide synthesis procedures. nih.gov Specifically, conformationally restricted analogues of basic amino acids like arginine and lysine, built upon a cyclobutane (B1203170) scaffold, have been successfully prepared with the necessary protecting groups for use in Fmoc-SPPS. researchgate.net These protected building blocks can then be incorporated into peptide sequences, allowing for the creation of novel peptidomimetics with precisely placed conformational constraints.
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Purpose |
|---|---|---|
| Resin Loading | The first amino acid (C-terminal) is covalently attached to a solid polymer resin. | To provide a solid anchor for the peptide chain during synthesis. |
| Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed from the anchored amino acid. | To expose the amine group for the next coupling reaction. |
| Coupling | The next protected amino acid is activated and reacted with the exposed amine of the growing chain. | To form a new peptide bond and extend the peptide sequence. |
| Washing | The resin is washed with solvents to remove excess reagents and byproducts. | To ensure the purity of the growing peptide chain. |
| Cleavage | The completed peptide is chemically cleaved from the resin support, and side-chain protecting groups are removed. | To release the final, unprotected peptide into solution. |
This table outlines the general, iterative cycle of solid-phase peptide synthesis, a technique applicable to incorporating building blocks like cis-3-Aminocyclobutanecarboxylic acid.
A primary application of cis-3-ACCA in medicinal chemistry is the design of conformationally constrained peptide analogues. lifechemicals.com Natural peptides are often highly flexible, adopting numerous shapes (conformations) in solution. However, usually only one of these conformations is responsible for its biological activity. By incorporating a rigid building block like cis-3-ACCA, the conformational freedom of the peptide is reduced, effectively locking the backbone into a more defined shape. lifechemicals.comresearchgate.net
This pre-organization can lead to several benefits:
Increased Binding Affinity: By reducing the entropic penalty of binding, a constrained peptide can exhibit higher affinity for its biological target.
Enhanced Selectivity: A rigid conformation can improve selectivity for the intended target over other related proteins.
Improved Metabolic Stability: The unnatural cyclobutane structure is resistant to degradation by proteases, leading to a longer half-life in the body.
A closely related compound, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), has been synthesized as a conformationally constrained building block and successfully incorporated into dipeptides to create peptidomimetics. nih.gov Similarly, cyclobutane structures have been used to create "stapled peptides," where the cyclic amino acid helps to enforce and stabilize an α-helical conformation crucial for biological activity. nih.gov
Foldamers are synthetic oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. Cis-3-ACCA, as a γ-amino acid (since the amino and carboxyl groups are separated by three carbon atoms, including one in the ring), is a prime candidate for constructing novel foldamers.
By alternating cis-3-ACCA with natural α-amino acids or other β-amino acids, chemists can create hybrid peptides with unique folding patterns. These structures can form stable helices, sheets, or turns that would not be accessible with natural amino acids alone. For instance, research on cyclobutane β-amino acids has shown they are effective building blocks for creating peptidomimetics and helical foldamers. chemistryviews.org In one study, a hybrid peptidomimetic made from a trans-cyclobutane β-amino acid and γ-amino-proline was synthesized and evaluated. nih.gov The defined structure of these foldamers makes them useful tools for probing biological interactions and as scaffolds for developing new drugs.
Fragment-based drug discovery (FBDD) relies on screening libraries of small, low-complexity molecules (fragments) to identify hits that can be grown into more potent drug candidates. There is a growing need for libraries containing unique, three-dimensional scaffolds that explore new areas of chemical space. nih.gov
The cyclobutane ring is an attractive scaffold for such libraries. A proof-of-concept synthesis has been developed to generate a diverse library of 3D cyclobutane fragments. This strategy involved creating both cis and trans 1,3-substituted intermediates to maximize the shape diversity of the library while limiting molecular complexity. While not starting from cis-3-ACCA directly, this work exemplifies how a core cyclobutane structure can be elaborated into a focused set of amines, amides, and sulfonamides for screening purposes. Such libraries provide a wealth of starting points for drug discovery programs.
Peptide Synthesis and Peptidomimetics[20],[12],[23],
Design and Optimization of Novel Therapeutic Agents
The incorporation of a cis-3-ACCA motif can be a key strategy in the design and optimization of new drugs. Its rigid structure acts as a non-classical bioisostere, replacing more flexible parts of a molecule to improve its pharmacological properties. The utility of the cyclobutane ring has been demonstrated in several small-molecule drug candidates targeting a range of diseases. nih.gov
For example, peptides containing cyclobutane building blocks have been screened as potential inhibitors of metallocarboxypeptidases, which are linked to various diseases. nih.gov Docking studies showed that the rigid cyclobutane backbone helps to optimally position the functional groups of the inhibitor within the active site of the enzyme. nih.gov Furthermore, a cyclobutane-containing compound, TAK-828F, was developed as a potent inhibitor of the RORγt nuclear receptor, a target for autoimmune diseases like psoriasis. nih.gov These examples highlight the potential of using rigid scaffolds like cis-3-ACCA to design highly specific and potent therapeutic agents.
Development of Neuroactive Compounds
The primary exploration of this compound in medicinal chemistry has been in the realm of neuroscience, specifically as a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. nih.gov Due to its structural rigidity, the compound serves as a valuable tool for investigating the conformational requirements of GABA receptors and transporters.
Detailed research has shown that this compound exhibits a range of GABA-like activities, albeit with weak to moderate potency. nih.gov It has been synthesized and evaluated for its ability to interact with key components of the GABAergic system. nih.gov The cis-isomer, in particular, has demonstrated activity in several biological assays that characterize GABAergic function. nih.gov In contrast, the trans-isomer of this compound was found to be less effective across the same assays. nih.gov
The compound's activity has been interpreted in the context of its three-dimensional structure, where the cyclobutane ring "pins back" the polar amino and carboxylic acid groups. nih.gov This fixed conformation is thought to influence its interaction with the active sites of GABA-related proteins. nih.gov
Table 1: GABA-like Activities of this compound
| Activity | Description | Finding |
|---|---|---|
| GABA Uptake Inhibition | Inhibition of the reuptake of GABA in rat brain minislices. | Weak to moderate activity observed. nih.gov |
| GABA Receptor Binding | Inhibition of sodium-independent binding of GABA to rat brain membranes. | Weak to moderate activity observed. nih.gov |
| Enzyme Substrate Activity | Activity as a substrate for the enzyme GABA aminotransferase. | Weak to moderate activity observed. nih.gov |
| Neuronal Firing Rate | Depression of the firing rate of cat spinal neurons in vivo. | Displayed a depressive effect. nih.gov |
Exploration in Oncology Drug Candidates
While conformationally constrained amino acids are a significant area of interest in drug design, extensive research specifically documenting the exploration of this compound as a building block for oncology drug candidates is not widely available in the reviewed scientific literature. Patent literature indicates its use as a chemical intermediate in the synthesis of compounds targeting receptors involved in immune response, which can be relevant to oncology, but direct application in cancer therapeutics is not explicitly detailed. google.com
Development of Antiviral Agents
The application of this compound in the development of antiviral agents is not a prominent area in the available scientific research. While related carboxylic acid structures have been investigated for antiviral properties, specific studies focusing on derivatives of this compound for this purpose are not extensively documented.
Bioconjugation Strategies for Targeted Drug Delivery Systems
Bioconjugation is a chemical strategy used to link molecules, such as a drug and a targeting moiety, to create a more effective drug delivery system. acs.org The unique, constrained structure of this compound makes it an attractive building block for creating peptidomimetics—compounds that mimic the structure and function of peptides. nih.gov
By incorporating this rigid amino acid into a peptide sequence, chemists can create novel dipeptides and larger peptide-based structures with predictable three-dimensional shapes. nih.gov This structural control is crucial for designing molecules that can bind with high specificity to biological targets, a key principle in targeted drug delivery. The synthesis of dipeptides through the coupling of this compound with standard proteinogenic amino acids has been successfully achieved. nih.gov This demonstrates its utility as a scaffold to build more complex molecules intended for targeted therapeutic applications. The rigidity of the cyclobutane ring can also impart resistance to enzymatic degradation, a desirable property for drug candidates.
Prodrug Design Considerations
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. google.com This approach is often used to improve properties such as solubility, stability, and bioavailability. google.com The chemical structure of this compound, featuring both a primary amine (-NH2) and a carboxylic acid (-COOH) group, presents clear opportunities for prodrug design.
These functional groups can be chemically modified to create bioreversible linkages, such as esters or amides. For instance, the carboxylic acid group can be esterified. This modification can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. Once in the target tissue or cell, endogenous enzymes like esterases can cleave the ester bond, releasing the active parent compound. General principles of prodrug design are often applied to compounds with similar functional groups to enhance their pharmacokinetic profiles.
Table 2: Potential Prodrug Modifications for this compound
| Functional Group | Potential Modification | Resulting Linkage | Purpose |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Reaction with an alcohol | Ester | Increase lipophilicity, enhance membrane permeability. |
| Amino (-NH2) | Reaction with a carboxylic acid | Amide | Modify solubility and metabolic stability. |
| Both | Coupling with another amino acid or peptide | Peptide Bond | Target peptide transporters for improved absorption. |
Comparative Analysis with Structural Analogues and Derivatives
Cyclopentanecarboxylic Acid Analogues and their Activity Profiles
Cyclopentane (B165970) analogues of GABA, which feature a five-membered ring, have been synthesized and evaluated for their effects on GABA receptors, revealing distinct activity profiles based on their stereochemistry. These conformationally restricted analogues provide valuable insights into the structural requirements for GABA receptor interaction.
A study on the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid (CACP and TACP, respectively) at human homomeric ρ1 and ρ2 GABA(C) receptors demonstrated that these compounds act as moderately potent partial agonists. nih.gov Notably, (+)-TACP was the most potent agonist among the tested cyclopentane analogues. nih.gov In contrast, (-)-TACP displayed weak partial agonism with low intrinsic activity. nih.gov The cis-isomers, (+)-CACP and (-)-CACP, also acted as partial agonists at both receptor subtypes. nih.gov
Another investigation into a series of cyclopentane and cyclopentene analogues of GABA assessed their activity at GABA(A) receptors and on GABA uptake. nih.gov The study found that racemic 4-aminocyclopent-1-ene-1-carboxylic acid and trans-3-aminocyclopentane-1-carboxylic acid were the most potent agonists at GABA(A) receptors. nih.gov Furthermore, the individual isomers of these compounds showed significant specificity for either GABA receptors or GABA uptake sites. nih.gov For instance, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid was a potent GABA(A) agonist, approximately twice as potent as GABA, but had negligible activity as a GABA uptake inhibitor. nih.gov Conversely, its (-)-4R isomer was a selective inhibitor of GABA uptake. nih.gov
These findings highlight the critical role of the cyclopentane ring in constraining the conformation of the GABA backbone, which in turn dictates the activity and selectivity of these analogues towards different components of the GABA system.
| Compound | Receptor/Transporter Target | Activity Profile | Potency (EC50/Ki) |
|---|---|---|---|
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABA(C) ρ1 and ρ2 Receptors | Partial Agonist | EC50 (ρ1) = 2.7 µM; EC50 (ρ2) = 1.45 µM nih.gov |
| (-)-trans-3-Aminocyclopentanecarboxylic acid ((-)-TACP) | GABA(C) ρ1 and ρ2 Receptors | Weak Partial Agonist | - |
| (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP) | GABA(C) ρ1 and ρ2 Receptors | Partial Agonist | EC50 (ρ1) = 26.1 µM; EC50 (ρ2) = 20.1 µM nih.gov |
| (-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP) | GABA(C) ρ1 and ρ2 Receptors | Partial Agonist | EC50 (ρ1) = 78.5 µM; EC50 (ρ2) = 63.8 µM nih.gov |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | GABA(C) ρ1 and ρ2 Receptors | Antagonist | Ki (ρ1) = 6.0 µM; Ki (ρ2) = 4.7 µM nih.gov |
Cyclohexanecarboxylic Acid Analogues and GABA Transport Inhibition
Expanding the ring size to a six-membered cyclohexane (B81311) system has led to the development of potent and selective inhibitors of GABA transporters (GATs). The conformational rigidity of the cyclohexane ring plays a crucial role in the interaction with these transporters.
Cis-3-aminocyclohexanecarboxylic acid (ACHC) has been identified as a substrate for the neuronal GABA transport system. This compound and its derivatives have been instrumental in characterizing the different subtypes of GATs. GAT-1, the most abundant GABA transporter, is found primarily in neurons and is inhibited by ACHC.
The development of GABA uptake inhibitors has been a key strategy in the search for new treatments for neurological disorders such as epilepsy. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. The structure of ACHC has served as a template for the design of more potent and selective GAT inhibitors.
Piperidine (B6355638) and Indane Derivatives as Neurotransmitter Modulators
Further modifications of the cyclic scaffold have led to the exploration of heterocyclic systems like piperidine and fused ring systems like indane as modulators of various neurotransmitter systems.
Piperidine-based structures are central to the design of many neurologically active compounds. For instance, piperidine-4-sulfonic acid is a potent GABA agonist. medchemexpress.comnih.gov The piperidine ring can be functionalized to create selective inhibitors of GABA transporters. The introduction of bulky lipophilic groups on the piperidine ring has been a successful strategy in developing potent and selective GAT inhibitors, which can have therapeutic potential in conditions characterized by GABAergic hypofunction.
Indane derivatives have been investigated as monoamine reuptake inhibitors. nih.gov These compounds target the transporters for serotonin, norepinephrine, and dopamine, which are key neurotransmitters in the regulation of mood, cognition, and other central nervous system functions. wikipedia.org The rigid, bicyclic structure of indane provides a framework for the precise positioning of functional groups that interact with the monoamine transporters. The development of selective or mixed-activity monoamine reuptake inhibitors based on the indane scaffold represents an important area of research for the treatment of depression and other mood disorders. nih.gov
Fluorinated Aminocyclobutanecarboxylic Acid Derivatives for Imaging and Transport Studies
The introduction of fluorine atoms into the structure of aminocyclobutanecarboxylic acid has led to the development of valuable tools for medical imaging and for studying amino acid transport systems. Fluorine-18 (B77423) is a positron-emitting isotope with a half-life of approximately 110 minutes, making it suitable for positron emission tomography (PET) imaging.
Fluorinated derivatives of aminocyclobutanecarboxylic acid, such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), have been developed as PET radiotracers for imaging tumors. Many cancer cells exhibit increased amino acid metabolism and upregulate amino acid transporters. These fluorinated amino acid analogues are taken up by cancer cells through transporters such as the L-type and A-type amino acid transporters.
Studies have shown that both syn- and anti-isomers of fluorinated aminocyclobutanecarboxylic acid are selective substrates for L-type amino acid transporters in tumor cells. nih.gov The uptake of these tracers can be inhibited by specific inhibitors of these transport systems, confirming their mechanism of cellular entry. nih.gov The development of these imaging agents has provided a non-invasive method to detect and monitor certain types of cancers.
| Fluorinated Derivative | Primary Amino Acid Transporter System | Application |
|---|---|---|
| anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC) | L-type and A-type | PET imaging of tumors nih.gov |
| syn-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (syn-3-[¹⁸F]FACBC) | L-type | Potential PET brain tumor imaging agent nih.gov |
Advanced Research Techniques and Future Directions
Computational Chemistry in Drug Discovery
Computational chemistry provides powerful, non-invasive tools to predict the behavior of molecules, saving time and resources in the drug discovery pipeline. These methods allow for the simulation of interactions between a ligand, such as cis-3-Aminocyclobutanecarboxylic acid, and its potential biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. Following docking, molecular dynamics (MD) simulations can be employed. MD simulates the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex and the stability of their interactions.
While no specific molecular docking or dynamics studies featuring this compound were identified, these techniques are routinely applied to novel chemical entities to explore potential mechanisms of action. For instance, studies on other novel small molecules use docking to predict binding energies and identify key amino acid residues involved in the interaction within a target protein's binding site. mdpi.comscienceopen.combiointerfaceresearch.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in the molecular structure (descriptors such as electronic, hydrophobic, and steric properties) affect activity, QSAR models can predict the activity of new, unsynthesized compounds. This process is invaluable for lead optimization, guiding the design of more potent and selective analogs.
No QSAR studies specifically focused on this compound have been published. However, the general methodology would involve synthesizing a series of derivatives, testing their biological activity, and then using computational software to build a predictive model. This model would help identify the key structural features of the cyclobutane (B1203170) scaffold that are essential for activity, guiding further synthetic efforts.
In Vitro and In Vivo Pharmacological Profiling
In vitro (in a controlled environment outside a living organism) and in vivo (in a whole, living organism) studies are essential to characterize the pharmacological profile of a compound, determining its effects, potency, and potential therapeutic applications.
Cell-based assays are a cornerstone of early-stage drug development. Cytotoxicity assays measure the degree to which a compound is toxic to cells, a critical parameter for safety assessment. nih.gov Receptor binding assays determine the ability of a compound to bind to a specific receptor, providing information on its affinity (how strongly it binds) and potential mechanism of action. nih.gov
| Compound | Target | Assay Type | Finding | Reference |
|---|---|---|---|---|
| cis-ACBD | L-glutamate Transporter | Uptake Inhibition | IC50 = 30 μM | abcam.com |
| cis-3-Aminocyclohexanecarboxylic acid | GABA Transporter | Uptake Inhibition | Inhibitor | nih.gov |
Brain slice assays provide a valuable ex vivo model to study the effects of compounds on neuronal circuits in a relatively intact state. nih.gov These assays can measure how a compound modulates the release or uptake of neurotransmitters like glutamate (B1630785), GABA, or dopamine, offering insights into its potential neuroactive properties.
While there are no specific brain slice assay results for this compound, data from related compounds highlight the utility of this technique. For instance, cis-ACBD has been shown to increase the basal and potassium-evoked release of D-aspartate, a marker for glutamate release. abcam.com Furthermore, studies on its cyclohexane (B81311) analog, cis-3-Aminocyclohexanecarboxylic acid , have detailed its uptake kinetics into neurons and astrocytes, demonstrating that it acts on neuronal GABA uptake sites with a competitive inhibition constant (Ki) of 69 μM. nih.gov
| Compound | Model System | Key Finding | Measured Parameter (Value) | Reference |
|---|---|---|---|---|
| cis-ACBD | Not Specified | Increases D-aspartate release | N/A | abcam.com |
| cis-3-Aminocyclohexanecarboxylic acid | Cultured Neurons | Competitive inhibition of GABA uptake | Ki = 69 μM | nih.gov |
| cis-3-Aminocyclohexanecarboxylic acid | Cultured Astrocytes & Neurons | Competitive inhibition of its own uptake by GABA | Ki = 15 μM | nih.gov |
Animal models are indispensable for evaluating the potential therapeutic efficacy and safety of a drug candidate before human trials. mdpi.com Efficacy studies assess whether a compound can produce the desired therapeutic effect in a disease model, while biodistribution studies, often using radiolabeled versions of the compound, track where the compound goes in the body, how it is absorbed, distributed, and eliminated. mdpi.com
There are no published therapeutic efficacy or biodistribution studies for this compound. However, research on the related compound 1-Aminocyclopropanecarboxylic acid (ACPC) demonstrates its activity in animal models of depression and anxiety, where it was shown to reduce immobility in the forced swim test. nih.gov Such studies are crucial for establishing a rationale for clinical use. The translation from animal models to human therapies remains a significant challenge, with analyses showing only a small percentage of drugs tested in animals gaining final regulatory approval. sciencedaily.com
Imaging Applications in Preclinical and Clinical Research
The unique structural properties of this compound have made it a valuable scaffold in the development of advanced medical imaging agents. Its derivatives have shown significant promise, particularly in the field of oncology, for visualizing metabolic processes that are difficult to assess with conventional methods.
Positron Emission Tomography (PET) Imaging Agents
Derivatives of aminocyclobutane carboxylic acid have been successfully developed as radiotracers for Positron Emission Tomography (PET), a critical imaging modality in clinical oncology. nih.gov A notable example is the fluorine-18 (B77423) labeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC), which has received FDA approval for imaging recurrent prostate cancer. nih.govscispace.com
The development of such agents addresses key limitations of the most commonly used PET radiotracer, 2-[¹⁸F]fluoro-2-deoxy-d-glucose ([¹⁸F]FDG). nih.gov While effective for many cancers, [¹⁸F]FDG is challenging for imaging tumors in the brain and prostate due to high background signals from normal brain tissue uptake and rapid bladder accumulation. nih.gov Amino acid-based PET tracers like the derivatives of aminocyclobutane carboxylic acid offer a solution, as they are taken up by tumor cells through upregulated amino acid transport systems, such as System L and System ASC. nih.govacs.org
Preclinical studies have demonstrated the effectiveness of these agents. For instance, in rat models with intracranial gliosarcoma, fluorinated cyclopentane (B165970) analogues of the compound have shown favorable tumor-to-contralateral brain tissue ratios. nih.govacs.org Research combining amino acid PET with Magnetic Resonance Imaging (MRI) has shown that this dual-modality approach can significantly increase the diagnostic accuracy for identifying tumor recurrence in post-treatment gliomas. nih.gov The combination of PET with MRI was found to have a higher area under the curve (AUC) for diagnosis than either modality alone. nih.gov These findings underscore the potential of this compound derivatives to improve cancer detection, staging, and treatment monitoring. nih.gov
Challenges and Emerging Research Avenues
Despite its successes, the full potential of this compound and its derivatives is yet to be realized. Research is ongoing to overcome several key challenges, from manufacturing to understanding its complete biological profile, while new applications are actively being explored.
Optimization of Synthetic Efficiency and Scalability for Multigram Production
A significant hurdle in the broader application of this compound and its derivatives is the development of efficient and scalable synthetic routes suitable for multigram or even kilogram production. Many current syntheses are designed for laboratory-scale research, focusing on proof-of-concept rather than large-scale manufacturing. chemicalbook.com For the compound to be used widely in clinical applications or as a building block for pharmaceuticals, cost-effective and high-yield production methods are essential.
Researchers are exploring various strategies to improve synthetic efficiency. One approach involves the photochemical dimerization of precursors like cinnamic acid to produce cyclobutane rings, a method that has shown promise for the scalable synthesis of related cyclobutane structures. rsc.org The goal is to move beyond multi-step, low-yield laboratory procedures to streamlined processes that can be implemented on an industrial scale. chemicalbook.comrsc.org The development of such robust synthetic pathways remains a critical focus for enabling the commercial viability of these compounds.
Addressing Stereochemical Control Challenges in Complex Derivatives
The biological activity of this compound derivatives is highly dependent on their stereochemistry. The precise spatial arrangement of the amino and carboxylic acid groups (cis or trans) and the chirality of the molecule can dramatically influence how it interacts with biological targets like enzymes and transporters. nih.govrsc.org For example, studies on related fluorinated aminocyclopentane carboxylic acids revealed that different stereoisomers exhibit distinct uptake characteristics in tumor cells. nih.govacs.org
Controlling stereochemistry during the synthesis of complex derivatives is a formidable challenge. Synthesizing a single, pure stereoisomer often requires intricate, multi-step procedures, chiral starting materials, or difficult separation of isomeric mixtures. rsc.orgnih.gov Researchers are actively investigating new synthetic methods that provide better stereochemical control, which is crucial for developing drugs with high specificity and efficacy while minimizing potential side effects from unwanted isomers. nih.gov
Comprehensive Toxicological Data Gaps for Risk Assessment
A major challenge for the clinical and commercial development of this compound is the lack of comprehensive toxicological data. fishersci.com While safety data sheets exist for related compounds like cyclobutanecarboxylic acid and cis-3-aminocyclohexanecarboxylic acid, they often state that the toxicological properties have not been fully investigated. fishersci.comnih.gov For this compound itself, detailed information on long-term toxicity, mutagenic effects, reproductive effects, and teratogenicity is not widely available in the public domain. fishersci.com
This data gap presents a significant barrier to performing a thorough risk assessment, which is a prerequisite for regulatory approval for any therapeutic use. Before it can be widely adopted, systematic studies are needed to determine its full safety profile. This includes understanding its metabolism, potential for accumulation in the body, and any long-term adverse effects. fishersci.comnih.gov
Novel Biological Target Identification and Validation
While the use of its derivatives in PET imaging is based on their interaction with known amino acid transporters, there is a growing interest in identifying novel biological targets for this compound. nih.govscispace.com Its rigid, cyclic structure makes it an attractive scaffold for designing inhibitors or modulators for a variety of proteins.
Research has shown that cyclobutane-based molecules can be designed to target integrins, a family of cell surface receptors involved in cell adhesion and signaling. nih.gov Specifically, derivatives have been synthesized to act as antagonists for the αvβ3 integrin, which plays a key role in angiogenesis (the formation of new blood vessels) and is an attractive target for cancer therapy. nih.gov Furthermore, related aminocyclohexane compounds, which are analogues of GABA, have been shown to inhibit GABA uptake, suggesting that aminocyclobutane derivatives could be explored for neurological applications. nih.gov The identification and validation of new targets, such as protein kinases or immune checkpoint receptors, represent a promising frontier for expanding the therapeutic applications of this versatile compound. researchgate.netmdpi.com
Integration of Multi-Omics Data in Target-Based Drug Discovery
The paradigm of drug discovery has significantly shifted from a single-target approach to a more holistic, systems-level understanding of disease and drug interactions. nashbio.com This evolution is largely driven by the advent of high-throughput "omics" technologies. pharmalex.com The integration of data from these various omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive and multi-faceted view of biological systems, which is invaluable in the realm of target-based drug discovery. nashbio.comnygen.io While single-omics studies offer significant insights, they often fail to capture the complex interplay between different molecular layers. nygen.io By contrast, a multi-omics approach enables researchers to construct a more complete picture of disease mechanisms and drug responses, leading to the identification of more robust and effective therapeutic targets. nashbio.compluto.bio
The core principle behind multi-omics integration is to combine data from different molecular levels to uncover novel insights that would not be apparent from a single data type alone. nih.govoxfordglobal.com For instance, integrating genomics and transcriptomics can reveal how genetic variations influence gene expression, providing clues about disease susceptibility and potential drug targets. oxfordglobal.com Similarly, combining transcriptomic and proteomic data can elucidate the correlation between gene expression and protein abundance, offering a more dynamic view of cellular pathways. nygen.ionih.gov This integrated analysis helps to identify key molecules, pathways, and regulatory networks that are central to a disease's pathology, thereby facilitating the discovery of new biomarkers and therapeutic targets. nih.gov
In the context of a compound like this compound, which is known to interact with specific neurotransmitter systems, a multi-omics approach could be transformative. While its primary mechanism as a GABA analog or glutamate uptake inhibitor might be established, the broader downstream effects on the cellular machinery are likely complex and not fully understood. tandfonline.comnih.govabcam.com By applying multi-omics technologies, researchers could potentially:
Uncover Novel Mechanisms of Action: By treating neuronal or astrocytic cell cultures with this compound and subsequently performing multi-omics profiling, researchers could observe global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). This could reveal previously unknown signaling pathways or cellular processes that are modulated by the compound.
Identify Biomarkers of Response: Integrated omics data can help in identifying molecular signatures that predict how a cell or organism will respond to a particular compound. nashbio.compharmalex.com This is crucial for patient stratification in future clinical applications, ensuring that the therapeutic is administered to the patient population most likely to benefit.
Elucidate Off-Target Effects: A comprehensive multi-omics analysis can provide a more thorough assessment of a compound's specificity by revealing unintended interactions with other proteins or pathways. nashbio.com This is critical for predicting potential side effects early in the drug discovery process.
Discover New Therapeutic Applications: By understanding the full spectrum of a compound's biological effects, multi-omics data might suggest new therapeutic indications beyond its initially intended use.
The process of integrating multi-omics data typically involves sophisticated computational and bioinformatic tools. frontiersin.org These platforms are designed to handle large, heterogeneous datasets and employ advanced algorithms to identify meaningful patterns and correlations. pharmalex.compluto.bio The ultimate goal is to build predictive models that can simulate the effects of a drug on a biological system, thereby accelerating the drug development pipeline and increasing the likelihood of clinical success. frontlinegenomics.com As these technologies continue to mature, their application will become increasingly central to the development of more precise and effective medicines. oxfordglobal.com
Q & A
Q. What are the primary synthetic routes for cis-3-Aminocyclobutanecarboxylic acid, and what are their methodological advantages?
The compound is commonly synthesized via two routes:
- Route 1 : Starting from 3-(benzyloxy)cyclobutane methyl ester, involving deprotection and amination steps.
- Route 2 : Using 3-benzyloxycyclobutane-1,1-dicarboxylic acid, followed by selective functionalization and reduction. Both routes require chiral resolution to isolate the cis-isomer. Route 1 offers higher yields for small-scale synthesis, while Route 2 is preferable for intermediates requiring dicarboxylic acid precursors. Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize racemization .
Q. How can researchers ensure purity and confirm structural integrity during synthesis?
- Purity : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to verify enantiomeric excess (>97% purity is achievable, as noted in commercial standards) .
- Structural Confirmation : Combine H/C NMR to analyze cyclobutane ring geometry and amino/carboxylic acid proton environments. X-ray crystallography is recommended for absolute stereochemical confirmation, especially when resolving contradictions in reported spectral data .
Q. What safety protocols are critical for handling cis-3-Aminocyclobutanecarboxylic acid in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources. Stability studies suggest degradation occurs above 40°C or under prolonged UV exposure .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can enantiomeric separation challenges be addressed for cis-3-Aminocyclobutanecarboxylic acid derivatives?
- Chiral Chromatography : Use derivatization with Marfey’s reagent (FDAA) to enhance resolution in HPLC.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively modify stereocenters.
- Salt Formation : Co-crystallize with chiral counterions (e.g., tartaric acid) to isolate desired enantiomers. This method is effective but requires optimization of solvent polarity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Cluster Analysis : Apply mixed-effects models to account for nested variables (e.g., cell line variability, assay protocols). This addresses discrepancies arising from clustered data in pharmacological studies .
- Dose-Response Reproducibility : Validate results across multiple in vitro models (e.g., HEK293 vs. CHO cells) and use standardized positive controls (e.g., GABA analogs for receptor-binding assays) .
Q. How can computational modeling improve the design of cis-3-Aminocyclobutanecarboxylic acid analogs?
- Conformational Analysis : Perform DFT calculations to predict cyclobutane ring strain and substituent effects on bioactivity.
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., GABA receptors), prioritizing analogs with lower binding energies.
- ADMET Prediction : Apply QSAR models to optimize pharmacokinetic properties, such as blood-brain barrier permeability .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity.
- Light Sensitivity : Expose to UVA/UVB radiation and quantify photodegradation products. Stability data should guide formulation strategies (e.g., lyophilization for long-term storage) .
Data Analysis and Reporting Guidelines
-
Table 1 : Key Parameters for Reproducible Synthesis
Parameter Optimal Range Analytical Method Reaction Temperature 0–25°C In-situ IR monitoring Catalyst Loading 5–10 mol% GC-MS Chiral Purity >97% ee Chiral HPLC -
Table 2 : Common Data Contradictions and Solutions
Issue Resolution Strategy Reference Variability in IC values Normalize to internal controls Discrepant NMR shifts Cross-validate with X-ray data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
